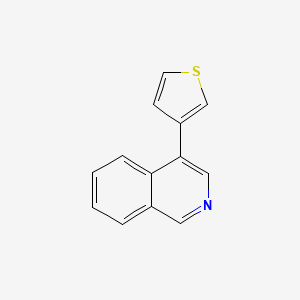

4-(3-Thienyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Advanced Heterocyclic Chemistry

Significance of the Isoquinoline (B145761) and Thiophene (B33073) Scaffolds in Modern Chemical Research

In the realm of modern chemical research, heterocyclic compounds are of paramount importance, and among them, the isoquinoline and thiophene scaffolds are particularly distinguished. The isoquinoline ring system, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged scaffold" in drug design and discovery. nih.govrsc.org Its derivatives are integral to a multitude of pharmaceuticals, both in clinical use and at preclinical stages, targeting a broad spectrum of diseases. nih.gov The therapeutic relevance of isoquinoline-based compounds stems from their wide range of biological activities, which include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, among others. ontosight.aiwisdomlib.org The structural diversity and therapeutic potential of isoquinolines make them a focal point for synthetic organic and medicinal chemists, who continuously explore efficient methods for their construction and functionalization. rsc.orgontosight.ai

Similarly, the thiophene nucleus, a five-membered, sulfur-containing aromatic heterocycle, holds a central position in synthetic organic chemistry and medicinal chemistry. researchgate.net Thiophene and its derivatives are versatile building blocks used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conducting polymers. researchgate.netnumberanalytics.com In drug development, the thiophene ring is often employed as a bioisostere of a phenyl ring, a strategy that can enhance pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs. nih.gov The scaffold is associated with a wide array of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antipsychotic activities, making it a well-explored platform for the synthesis of biologically active molecules. researchgate.netingentaconnect.comcognizancejournal.com

The 4-(3-Thienyl)isoquinoline Moiety as a Structural Intersection Point

The compound This compound represents a strategic fusion of the two aforementioned significant heterocyclic systems. This molecule, with the chemical formula C₁₃H₉NS, features a thiophene ring attached at the 4-position of an isoquinoline framework. This unique structural combination of an electron-rich sulfur heterocycle (thiophene) and a nitrogen-containing aromatic system (isoquinoline) creates a novel scaffold with potential applications in diverse scientific fields.

The interest in this compound stems from the potential to harness the advantageous properties of both its constituent parts. Its unique structure suggests utility in several areas of research. smolecule.com In materials science, the aromatic nature and the presence of both nitrogen and sulfur heteroatoms make it a candidate for exploration in organic electronics, with potential applications in the development of novel organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

In medicinal chemistry, this compound is viewed as a promising scaffold for drug discovery. smolecule.com Derivatives of isoquinoline are known to exhibit a range of biological activities, and the introduction of a thienyl group can modulate these properties. smolecule.com Research indicates that isoquinoline derivatives have been studied for their potential as anticancer and antimicrobial agents. smolecule.com The fusion of these two pharmacophores in one molecule provides a platform for creating new chemical entities with potentially unique biological profiles.

Research into the synthesis of this compound and related structures has explored various methodologies. Efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reaction) and intramolecular cyclization approaches, have been developed to construct this heterocyclic framework. smolecule.comconicet.gov.ar The structural confirmation and purity of the synthesized compound are typically established using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. smolecule.com

Detailed research findings on related thieno-isoquinoline structures highlight their diverse potential.

| Compound Class | Research Focus | Key Findings |

| Thieno[2,3-c]isoquinolines | PARP Inhibition | Derivatives were synthesized and identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting potential in cancer therapy. google.com |

| Thieno[3,2-f]isoquinolines | Optical Properties | Donor-substituted derivatives exhibit strong intramolecular charge transfer (ICT) characteristics, making them of interest for applications in materials science and as fluorescent probes. conicet.gov.ar |

| Thienopyrimidines | Antibacterial & Anticancer | Certain aminothiophene and thienopyrimidine derivatives have shown good activity against bacterial strains like S. aureus and potent cytotoxic effectiveness against cancer cell lines such as MCF-7. tandfonline.com |

| Triazoloisoquinolines | Antibacterial Activity | Derivatives containing a pyrazole (B372694) side chain showed antibacterial activity against various pathogenic bacteria, with efficacy depending on the specific substitutions. znaturforsch.com |

Advanced Synthetic Methodologies for 4 3 Thienyl Isoquinoline and Its Derivatives

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the 4-(3-thienyl)isoquinoline core is no exception. Palladium, copper, rhodium, ruthenium, and silver catalysts have all been employed in elegant strategies to forge the isoquinoline (B145761) framework and introduce the desired thienyl substituent.

Palladium-Catalyzed Approaches

Palladium catalysis stands as a cornerstone in the synthesis of 4-arylisoquinolines, including those bearing a thienyl substituent. The Larock isoquinoline synthesis, a powerful palladium-catalyzed annulation of o-(1-alkynyl)benzaldimines with organic halides, has been successfully applied to the synthesis of 3,4-disubstituted isoquinolines. nih.gov This methodology allows for the direct construction of the isoquinoline core with concomitant introduction of the 4-substituent.

In a key example, the reaction of N-(tert-butyl)-2-(phenylethynyl)benzaldimine with 3-bromothiophene (B43185) in the presence of a palladium catalyst, such as Pd(OAc)₂, affords 3-phenyl-4-(thiophen-3-yl)isoquinoline in good yield. nih.gov The reaction proceeds via a cascade of oxidative addition, carbopalladation, and reductive elimination steps. The scope of this reaction is broad, tolerating a variety of substituents on both the benzaldimine and the organic halide.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 75 | nih.gov |

| Pd(OAc)₂/SL-W002-1 | Cs₂CO₃ | PhF/DCM | 30 | 97 | acs.org |

This table showcases representative conditions for the palladium-catalyzed synthesis of a 3-phenyl-4-(thiophen-3-yl)isoquinoline derivative.

Furthermore, an asymmetric variant of the Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines. acs.org By employing a chiral phosphine (B1218219) ligand, such as Walphos SL-W002-1, with Pd(OAc)₂, the reaction of an o-(1-alkynyl)benzaldimine with thiophen-3-yl trifluoromethanesulfonate (B1224126) can furnish the corresponding 4-(thiophen-3-yl)isoquinoline with high enantioselectivity. acs.org

An alternative and highly versatile palladium-catalyzed approach involves the Suzuki-Miyaura cross-coupling reaction. This strategy relies on the synthesis of a 4-halo-isoquinoline precursor, which can then be coupled with a thiophene-3-boronic acid or its ester. The synthesis of 4-bromoisoquinoline (B23445) has been reported through various methods, including the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net Once obtained, 4-bromoisoquinoline serves as a valuable platform for introducing the 3-thienyl group. innospk.com

A typical Suzuki-Miyaura coupling would involve the reaction of 4-bromoisoquinoline with thiophene-3-boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a suitable solvent system like dioxane/water. mdpi.commdpi.com

Copper-Mediated Cyclization Strategies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methodologies for the synthesis of nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound via copper catalysis are not extensively documented, the general strategies for the synthesis of substituted isoquinolines can be extrapolated.

One such approach involves the copper-catalyzed coupling of o-halobenzylamines with β-keto esters or 1,3-diketones, followed by cyclization and dehydrogenation to afford substituted isoquinolines. organic-chemistry.org To apply this to the synthesis of a this compound derivative, one could envision a starting material where the thienyl group is already incorporated into the β-keto ester backbone.

Another relevant copper-catalyzed methodology is the annulation of amidines for the synthesis of quinazolines, which shares mechanistic features with isoquinoline synthesis. nih.govrsc.org The application of such a strategy to appropriately substituted precursors could potentially lead to the formation of the this compound core. For instance, a copper-catalyzed domino reaction of enaminones with 2-bromobenzaldehydes has been used to synthesize quinolines, and a similar transformation could be envisioned for isoquinoline synthesis. tcichemicals.com

Rhodium and Ruthenium-Catalyzed C-H Functionalization/Annulation Routes

Rhodium and ruthenium catalysts have become increasingly important for the construction of heterocyclic systems through C-H activation and annulation strategies. These methods offer an atom-economical and step-efficient approach to complex molecules.

Rhodium(III)-catalyzed C-H activation has been employed for the synthesis of various isoquinoline derivatives. rsc.orgnih.gov For example, the annulation of benzhydroxamic acids with alkenes can lead to 4-methyl-substituted dihydroisoquinolones. nih.gov To synthesize a 4-(3-thienyl) derivative, one could hypothetically use a vinylthiophene as the coupling partner. Furthermore, the rhodium(III)-catalyzed C-H activation and annulation of benzaldimines with alkynes provides a direct route to substituted isoquinolines. umich.edu

Ruthenium-catalyzed C-H functionalization and annulation reactions also represent a powerful tool for isoquinoline synthesis. researchgate.net The oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, catalyzed by ruthenium complexes, yields isoquinolones. nih.gov The use of a thiophene-containing alkyne in this reaction could potentially lead to the desired substitution pattern. Moreover, ruthenium-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides has been shown to produce isoquinolines. organic-chemistry.org

| Catalyst | Oxidant | Directing Group | Reactant | Product | Reference |

| [RuCl₂(p-cymene)]₂ | Cu(OAc)₂·H₂O | 8-Aminoquinoline | Alkyne | Isoquinolone | nih.gov |

| [RhCp*Cl₂]₂ | - | Hydroxamic acid | Alkene | Dihydroisoquinolone | nih.gov |

This table provides a general overview of conditions for ruthenium and rhodium-catalyzed synthesis of isoquinoline-related structures.

Silver-Catalyzed Cyclization Methodologies

Silver catalysis has been effectively utilized in the cyclization of 2-alkynyl benzyl azides to furnish substituted isoquinolines. nih.gov This methodology proceeds smoothly under mild conditions and tolerates a range of functional groups. organic-chemistry.org The reaction involves the silver-catalyzed intramolecular cyclization of the azide (B81097) onto the alkyne, followed by rearrangement to the isoquinoline core. To obtain a this compound, the starting 2-alkynyl benzyl azide would need to be appropriately substituted.

Another silver-catalyzed approach involves the cyclization of iminoalkynes. A silver(I)-exchanged K10-montmorillonite clay has been shown to be an effective and reusable catalyst for the ring closure of both aryl- and alkyl-substituted iminoalkynes to produce isoquinolines in good to excellent yields. rsc.org The reaction is believed to proceed through a silver(I)-acetylide intermediate. rsc.org

Cycloaddition and Condensation Reactions for Isoquinoline Framework Construction

Classical organic reactions, such as cycloadditions and condensations, continue to be indispensable tools for the construction of the isoquinoline nucleus.

Pictet-Spengler Type Condensations and Derivatives

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgebrary.net This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids. To synthesize a 4-(3-thienyl)-tetrahydroisoquinoline, a phenethylamine (B48288) derivative could be reacted with thiophene-3-carboxaldehyde. The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline through oxidation.

The reaction conditions for the Pictet-Spengler reaction can vary depending on the reactivity of the starting materials. Electron-rich aromatic systems generally react under milder conditions. wikipedia.org When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created, and asymmetric variants of the Pictet-Spengler reaction have been developed to control the stereochemical outcome. wikipedia.orgarkat-usa.org

| β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Product |

| Phenethylamine | Thiophene-3-carboxaldehyde | Trifluoroacetic acid | Dichloromethane | 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline |

This table presents a hypothetical Pictet-Spengler reaction for the synthesis of a 4-(3-thienyl)-tetrahydroisoquinoline precursor.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. researchgate.netmdpi.com This type of reaction involves the addition of a 1,3-dipole to a dipolarophile. In the context of isoquinoline synthesis, this strategy can be employed to build the isoquinoline core or to append heterocyclic moieties to it.

One potential pathway involves the reaction of azomethine ylides with appropriate dipolarophiles. Azomethine ylides, containing a C-N-C π-system, are versatile 1,3-dipoles used in the synthesis of nitrogen-containing heterocycles. mdpi.com For instance, α-azido carbonyl compounds that feature a 2-alkenylaryl group can serve as precursors for isoquinoline derivatives through a 1,3-dipolar cycloaddition of the azide onto the alkene, followed by subsequent electrocyclization. organic-chemistry.orgorganic-chemistry.org

Another approach is the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, which are precursors to fully aromatized isoquinolines. This can be achieved through the enantioselective 1,3-dipolar cycloaddition of a nitrone with a vinyl ether, catalyzed by a chiral phosphoric acid, yielding chiral tetrahydroisoquinolines with high efficiency and enantioselectivity. researchgate.net A three-component 1,3-dipolar cycloaddition using unique tetrahydroisoquinolines as dipolarophiles has also been described, providing a practical route to functionalized spirooxindoles fused with the tetrahydroisoquinoline skeleton. nih.gov While these methods are established for the general synthesis of the isoquinoline scaffold, their specific application to generate the this compound structure would involve the use of appropriately substituted precursors where the thienyl group is already incorporated.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoquinoline Scaffolds

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azomethine imine | Allyl alkyl ketone | Chiral primary amine, o-fluorobenzoic acid | Tetrahydroisoquinoline derivative | nih.gov |

| Nitrone | Vinyl ether | Chiral phosphoric acid | 1-Substituted 1,2,3,4-tetrahydroisoquinoline (B50084) | researchgate.net |

| Azide (in precursor) | Alkene (intramolecular) | Thermal/Photochemical | Dihydroisoquinoline/Isoquinoline | organic-chemistry.orgorganic-chemistry.org |

Multi-component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation. rsc.org Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic systems.

A notable one-pot, three-component reaction involves the condensation of an aryl ketone and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the resulting oxime and cyclization with an internal alkyne. organic-chemistry.org This protocol allows for the rapid assembly of multisubstituted isoquinolines. Similarly, a four-component, three-step, one-pot procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride can furnish substituted isoquinolines in high yields. nih.gov This method utilizes a palladium-catalyzed α-arylation, in situ trapping with an electrophile, and subsequent aromatization. nih.gov

For the specific synthesis of this compound derivatives, an MCR could conceivably involve a 3-thienyl-containing building block as one of the components. For example, a reaction between 2-alkynyl benzaldehydes and α-amino acid esters can produce isoquinoline intermediates via a Pictet-Spengler type reaction, which can then undergo further intramolecular reactions. researchgate.net A chemoenzymatic one-pot process has also been developed for the synthesis of tetrahydroisoquinolines, starting from benzylic alcohols and an amino alcohol, which combines a laccase/TEMPO oxidation with a Pictet-Spengler reaction. mdpi.com These strategies highlight the versatility of one-pot procedures in creating the core isoquinoline structure, which can be adapted for the synthesis of the target molecule.

Table 2: Overview of Multi-component and One-Pot Reactions for Isoquinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Three-component | Aryl ketone, hydroxylamine, internal alkyne | Rhodium(III) | Rapid assembly of multisubstituted isoquinolines | organic-chemistry.org |

| Four-component | Methyl ketone, aryl bromide, electrophile, ammonium chloride | Palladium | Convergent, regiocontrolled | nih.gov |

| Three-component | Isatin, tetrahydroisoquinoline, terminal alkyne | Benzoic acid | Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines | acs.org |

Derivatization and Selective Functionalization Studies

Once the core this compound scaffold is synthesized, its derivatization and selective functionalization are crucial for tuning its properties for various applications. This involves modifying either the isoquinoline nucleus or the thiophene (B33073) ring.

Strategies for Modifying the Isoquinoline Core

The isoquinoline core offers several positions for functionalization, including the C-1, C-3, and C-4 positions. nih.gov While direct electrophilic substitution can be challenging, modern synthetic methods provide pathways for controlled derivatization.

One approach involves the de novo synthesis where functional groups are introduced during the ring's construction. For example, a palladium-catalyzed α-arylation of ketones followed by trapping with an electrophile allows for the synthesis of C4-functionalized isoquinolines. nih.gov Another strategy involves the transformation of isoquinolin-1(2H)-ones, which can be accessed through methods like rhodium(III)-catalyzed C-H activation and annulation. nih.govchemistryviews.org These isoquinolones can be converted into valuable isoquinoline derivatives through subsequent aromatization and cross-coupling reactions. nih.gov For instance, a triflate (OTf) group can be installed and subsequently used in palladium-catalyzed reactions like Suzuki and Sonogashira couplings to introduce aryl or alkynyl groups. nih.gov

Approaches for Thiophene Ring Functionalization

The thiophene ring is known for its susceptibility to electrophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile handle for functionalization. researchgate.net Direct C-H activation/arylation is a powerful tool for modifying the thiophene moiety within the this compound structure. Palladium-catalyzed C-H activation has been successfully applied to functionalize the thiophene ring in related thieno-fused heterocyclic systems. mdpi.com This method can be highly regioselective, allowing for arylation at specific positions (e.g., C2 or C5 of the thiophene ring) depending on the reaction conditions and directing groups. mdpi.com Such strategies could be employed to introduce a wide range of substituents onto the thiophene ring of this compound, thereby modulating its electronic and steric properties.

Regioselective Synthesis of Substituted 4-(3-Thienyl)isoquinolines

Achieving regioselectivity is a key challenge in the synthesis of polysubstituted heteroaromatics. For this compound, this pertains to controlling the position of substituents on both the isoquinoline and thiophene rings.

Regiocontrol in isoquinoline synthesis can be achieved by employing directed C-H activation strategies. organic-chemistry.org The choice of directing group on the starting materials can guide the metal catalyst to a specific C-H bond, ensuring the formation of a particular isomer. The de novo synthesis approach, which builds the heterocyclic ring from acyclic precursors, also offers excellent regiocontrol, as the substitution pattern is determined by the structure of the starting materials. nih.gov

For the thiophene ring, regioselectivity in C-H activation can be influenced by factors such as the catalyst, ligand, and temperature. mdpi.com For instance, in thieno[3,2-d]pyrimidines, complete regioselectivity for C-H activation at the C3 position was achieved by careful selection of the palladium catalyst, ligand, and solvent system. mdpi.com These principles can be directly applied to the selective functionalization of the thiophene ring in this compound, enabling the synthesis of specific, highly substituted derivatives.

Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for isoquinoline derivatives. nih.govresearchgate.net These approaches aim to reduce environmental impact by using benign solvents, recyclable catalysts, and energy-efficient processes, while maximizing atom economy. researchgate.netnih.gov

Key sustainable strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or biomass-derived ethanol (B145695). chemistryviews.orgdigitellinc.com Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully performed in ethanol at room temperature. chemistryviews.org

Photocatalysis: Utilizing visible light as a renewable energy source to drive chemical reactions, often under mild conditions. nih.gov Inexpensive organic dyes can be used as photoredox catalysts to generate radicals for the construction of the isoquinoline scaffold. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net This has been used for the synthesis of isoquinolines and isoquinolinones using recyclable ruthenium catalysts. nih.gov

Metal-Free Reactions: Developing synthetic pathways that avoid the use of toxic and expensive transition-metal catalysts, thereby reducing costs and environmental concerns. nih.gov

Table 3: Comparison of Conventional vs. Sustainable Synthetic Methods for Isoquinolines

| Feature | Conventional Methods (e.g., Bischler-Napieralski) | Sustainable Methods | Reference |

|---|---|---|---|

| Catalysts | Often stoichiometric, harsh reagents (e.g., POCl₃) | Recyclable catalysts, metal-free options, photocatalysts | nih.govresearchgate.net |

| Solvents | Toxic and volatile organic solvents | Benign solvents (water, ethanol), solvent-free conditions | chemistryviews.orgnih.gov |

| Energy | High temperatures, long reaction times | Microwave irradiation, visible light, ambient temperature | chemistryviews.orgnih.govresearchgate.net |

| Byproducts | Often generate significant waste | High atom economy, minimal waste | researchgate.net |

Aqueous Media Reactions

Performing transition metal-catalyzed cross-coupling reactions in water or aqueous-organic solvent mixtures represents a significant advancement in sustainable synthesis. The Suzuki-Miyaura coupling is a particularly powerful tool for forming the crucial carbon-carbon bond between an isoquinoline core and a thienyl group. This approach is highly applicable for the synthesis of this compound, typically by coupling a 4-halo-isoquinoline derivative with a thiophene-3-boronic acid.

Research has demonstrated that palladium-catalyzed Suzuki reactions can be performed efficiently in aqueous systems. The use of water as a solvent is advantageous as it is non-toxic, non-flammable, and inexpensive. Furthermore, specialized hydrophilic ligands can be employed to facilitate the reaction in the aqueous phase. A study on the synthesis of arylated pyrrolo[2,1-a]isoquinolines showcased a Suzuki-Miyaura coupling of a brominated isoquinoline derivative with various arylboronic acids in a DMF/H₂O solvent system, highlighting the viability of this method for creating bonds between isoquinoline and other aromatic systems.

A representative protocol involves the reaction of a 4-bromo-isoquinoline derivative with thiophene-3-boronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized water-soluble catalyst, and a base like potassium carbonate (K₂CO₃) in a water/organic co-solvent mixture. The reaction mixture is heated to achieve high conversion and yield of the desired this compound product.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromo-isoquinoline | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (1:1) | 100 | 12 | 85 |

| 4-Iodo-isoquinoline | Thiophene-3-boronic acid | PdCl₂(dppf) (2) | Na₂CO₃ | DME/H₂O (3:1) | 90 | 8 | 92 |

Chitosan-Catalyzed Syntheses

Chitosan (B1678972), a natural biopolymer derived from chitin, has emerged as a valuable material in green chemistry due to its biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups. While direct catalysis of the entire isoquinoline ring synthesis by chitosan itself is not widely documented, chitosan-based materials are exceptionally effective as supports for transition metal catalysts, particularly palladium, for C-C bond-forming reactions.

For the synthesis of this compound, a chitosan-supported palladium catalyst (Pd@Chitosan) offers a sustainable and highly efficient alternative for the final Suzuki-Miyaura coupling step. These heterogeneous catalysts combine the high catalytic activity of palladium nanoparticles with the practical benefits of a solid support. The advantages include:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, preventing contamination of the final product with residual metal.

Recyclability: Chitosan-supported catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity, which is both economical and environmentally friendly.

Enhanced Stability: The chitosan matrix can stabilize the palladium nanoparticles, preventing their aggregation and deactivation.

Studies have shown that palladium nanoparticles supported on chitosan are highly effective for Suzuki reactions, even with very low catalyst loading. A typical reaction would involve a 4-halo-isoquinoline and thiophene-3-boronic acid in the presence of a Pd@Chitosan catalyst and a base, often in an aqueous or alcohol-based solvent to maintain the green chemistry aspect of the process.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd@Chitosan (0.04 mol%) | K₂CO₃ | Toluene | 100 | 48 | 95 | |

| 4-Iodoanisole | Phenylboronic acid | Pd@IO-Chitosan (0.0055 mol%) | K₂CO₃ | H₂O | 80 | 0.5 | >99 | |

| 4-Bromo-isoquinoline (Hypothetical) | Thiophene-3-boronic acid | Pd@Chitosan (0.1 mol%) | K₂CO₃ | H₂O/EtOH | 80 | 1 | ~90 (Est.) |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity. This technology is applicable to both the formation of the isoquinoline core and its subsequent functionalization.

One powerful microwave-assisted method involves the one-pot, palladium-catalyzed synthesis of isoquinolines from ortho-bromoarylaldehydes and terminal alkynes in the presence of ammonium acetate. This sequential coupling-imination-annulation reaction allows for the rapid assembly of variously substituted isoquinolines. By choosing an appropriate terminal alkyne, this method can be adapted to build the core structure of derivatives of this compound.

Furthermore, MAOS is exceptionally effective in accelerating palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling to introduce the 3-thienyl group at the C4 position can be completed in minutes under microwave irradiation, compared to the hours required with conventional heating. This rapid heating is uniform and efficient, leading to cleaner reactions with fewer byproducts. Research on the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, which are direct precursors to 4-aryl-isoquinolines, also highlights the significant rate enhancement provided by microwave heating.

| Reaction Type | Reactants | Method | Time | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Isoquinoline Synthesis | 2-Bromobenzaldehyde, Phenylacetylene, NH₄OAc | Microwave (150°C) | 30 min | 86 | |

| Suzuki Coupling | 4-Bromoanisole, Phenylboronic acid | Conventional (80°C) | 8 h | >95 | |

| Suzuki Coupling | 4-Bromoanisole, Phenylboronic acid | Microwave (120°C) | 10 min | >95 | |

| Suzuki Coupling (Aqueous) | 4-Iodoanisole, Phenylboronic acid | Microwave (80°C) | 2 min | >99 |

Elucidation of Reaction Pathways and Mechanistic Insights

Detailed Mechanistic Investigations of Thienylisoquinoline Ring Formation

The formation of the thienyl-substituted isoquinoline (B145761) ring system can be achieved through several classical synthetic strategies, most notably the Bischler-Napieralski and Pictet-Spengler reactions. These methods involve the cyclization of a suitably substituted β-phenylethylamine precursor.

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides. nrochemistry.comwikipedia.org For the synthesis of a 4-(thienyl)isoquinoline derivative, the process would begin with a β-phenylethylamide where the phenyl ring is substituted with a thienyl group. The reaction is conducted under acidic, dehydrating conditions using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comslideshare.net The mechanism is believed to proceed via two primary pathways depending on the conditions. nrochemistry.comwikipedia.org One path involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. nrochemistry.comwikipedia.org This electrophilic nitrilium ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456). slideshare.net Subsequent oxidation or dehydrogenation of this intermediate yields the final aromatic isoquinoline ring. nrochemistry.com The presence of electron-donating groups on the benzene (B151609) ring is known to make the cyclization more effective. nrochemistry.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To form a thienyl-substituted isoquinoline, a β-(thienylphenyl)ethylamine would be reacted with an aldehyde. The mechanism starts with the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. depaul.edunrochemistry.comname-reaction.com This iminium ion is the key electrophile that undergoes a 6-endo-trig cyclization by attacking the aromatic ring. nrochemistry.comname-reaction.comjk-sci.com This step temporarily disrupts the aromaticity of the ring, which is restored by the final deprotonation step to yield a 1,2,3,4-tetrahydroisoquinoline (B50084). depaul.eduname-reaction.com Similar to the Bischler-Napieralski product, this tetrahydroisoquinoline can be oxidized to the fully aromatic 4-(3-Thienyl)isoquinoline.

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

|---|---|---|

| Starting Materials | β-arylethylamide | β-arylethylamine and an aldehyde/ketone |

| Key Electrophile | Nitrilium ion intermediate nrochemistry.comwikipedia.org | Iminium ion (protonated Schiff base) wikipedia.orgdepaul.edu |

| Initial Product | 3,4-Dihydroisoquinoline nrochemistry.com | 1,2,3,4-Tetrahydroisoquinoline name-reaction.com |

| Reaction Conditions | Strongly acidic, dehydrating (e.g., POCl₃, P₂O₅), often requires heat wikipedia.orgslideshare.net | Acid-catalyzed (protic or Lewis), can proceed under milder conditions wikipedia.orgjk-sci.com |

| Final Step to Aromaticity | Dehydrogenation/Oxidation | Dehydrogenation/Oxidation |

Analysis of Intermediates and Transition States in Synthetic Transformations

The multi-step nature of isoquinoline synthesis involves several key reactive species that are crucial to the reaction's progression.

Intermediates: In the Bischler-Napieralski reaction , the key isolable precursor is the N-acyl-β-(thienylphenyl)ethylamine. Upon treatment with a dehydrating agent like POCl₃, this is converted into a highly reactive nitrilium salt . wikipedia.orgorganic-chemistry.org This electrophilic species is the direct precursor to cyclization. The cyclization event leads to a cationic intermediate (a Wheland-type intermediate), which then deprotonates to form the 3,4-dihydroisoquinoline . This dihydro- species is a stable, often isolable, intermediate that requires a separate oxidation step to achieve the final aromatic isoquinoline. nrochemistry.com

In the Pictet-Spengler reaction , the initial condensation of the amine and aldehyde forms a Schiff base (or imine) . jk-sci.com Under acidic conditions, this is protonated to generate an iminium ion . wikipedia.orgdepaul.edu The iminium ion is the crucial electrophilic intermediate that undergoes intramolecular cyclization. The product of this cyclization is a 1,2,3,4-tetrahydroisoquinoline , which is typically more stable than the dihydro- intermediate from the Bischler-Napieralski pathway and is the final product unless an oxidation step is intentionally performed. name-reaction.com

Transition States: Transition states are high-energy, transient configurations that cannot be isolated. In both reaction pathways, the rate-determining step is typically the intramolecular electrophilic aromatic substitution (the ring-closing step). The transition state for this step involves the partial formation of the new carbon-carbon bond between the electrophilic carbon (from the nitrilium or iminium ion) and the nucleophilic carbon of the thienyl-substituted benzene ring. The stability of this transition state, and thus the reaction rate, is highly influenced by the electronic properties of the aromatic ring.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The final product distribution in chemical reactions is often determined by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control). wikipedia.orgjackwestin.com

Kinetic vs. Thermodynamic Control: A reaction is under kinetic control when it is run under conditions (often low temperature) where the process is irreversible; the major product will be the one that is formed fastest because it has the lowest activation energy. wikipedia.orgopenstax.org In contrast, a reaction under thermodynamic control is reversible (often at higher temperatures), allowing an equilibrium to be established. openstax.org In this case, the major product will be the most thermodynamically stable one, regardless of how quickly it is formed. wikipedia.orglibretexts.org

Application to Thienylisoquinoline Synthesis: In the context of forming this compound, the final step is often the aromatization of a dihydroisoquinoline or tetrahydroisoquinoline intermediate. This dehydrogenation is a thermodynamically favorable process, as it leads to the formation of a highly stable, conjugated aromatic π-system. The large gain in resonance stabilization energy is the driving force for this step. The initial cyclization step, however, can be subject to kinetic or thermodynamic considerations. For example, if multiple positions on the aromatic ring are available for cyclization, the reaction conditions could potentially favor one isomer over another based on the activation energies of the competing pathways.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low temperatures, which make reactions irreversible. wikipedia.org | High temperatures, which allow for equilibrium. openstax.org |

| Product Determining Factor | Rate of formation (lower activation energy). jackwestin.com | Product stability (lower Gibbs free energy). jackwestin.com |

| Reversibility | Reaction is effectively irreversible. openstax.org | Reaction is reversible. wikipedia.org |

| Relevance to Synthesis | Determines the initial regioselectivity of ring closure. | Drives the final aromatization step to the stable isoquinoline core. |

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity refers to the preference for bond formation at one position over other possible positions.

During Ring Formation: In reactions like the Pictet-Spengler or Bischler-Napieralski synthesis, the regioselectivity of the cyclization is determined by the substituents on the aromatic ring of the phenylethylamine precursor. researchgate.net The intramolecular electrophilic attack will preferentially occur at the most electron-rich and sterically accessible position ortho to the ethylamine (B1201723) chain. researchgate.net Electron-donating groups on the ring activate it towards substitution and can direct the cyclization.

During Derivatization: Once the this compound core is formed, further derivatization reactions will be directed by the existing heterocyclic system.

Electrophilic Aromatic Substitution: The isoquinoline ring itself is electron-deficient and generally undergoes electrophilic substitution on the benzene portion (the carbocycle) rather than the pyridine (B92270) portion. quimicaorganica.org The preferred positions for electrophilic attack on an isoquinoline are C5 and C8. quimicaorganica.org The thiophene (B33073) ring, being electron-rich, is also highly susceptible to electrophilic substitution, which typically occurs at the C2 or C5 position (the α-position). researchgate.net Therefore, an electrophilic attack on this compound would likely occur preferentially on the thiophene ring at the C2 or C5 position due to its higher nucleophilicity compared to the isoquinoline core.

Stereoselectivity becomes relevant when new chiral centers are created. The parent this compound is planar and achiral. However, stereoselectivity is a key consideration in the synthesis of its derivatives, such as the corresponding tetrahydroisoquinolines.

Formation of Tetrahydroisoquinolines: The reduction of the C=N bond in a 3,4-dihydroisoquinoline intermediate or the reduction of the aromatic isoquinoline ring can create a stereocenter, typically at the C1 position. If a substituent is present at this position, the reaction can lead to a mixture of enantiomers (a racemic mixture). The use of chiral reducing agents or asymmetric catalysts can achieve stereoselectivity, yielding one enantiomer in excess of the other. scirp.org This is particularly important in medicinal chemistry, where different enantiomers of a chiral molecule often have distinct biological activities. scirp.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A definitive structural assignment of 4-(3-Thienyl)isoquinoline would heavily depend on a suite of NMR spectroscopic techniques. However, no specific NMR data for this compound has been found in the reviewed literature.

High-Resolution 1H and 13C NMR Studies

High-resolution 1H and 13C NMR spectra are fundamental for the structural elucidation of organic molecules. For this compound, one would expect a complex 1H NMR spectrum with distinct signals for the protons on both the isoquinoline (B145761) and thiophene (B33073) rings. The coupling patterns would be crucial in determining the substitution pattern. Similarly, the 13C NMR spectrum would provide the chemical shifts for each unique carbon atom, confirming the connectivity of the bicyclic and heterocyclic rings. Without experimental data, a hypothetical data table cannot be accurately generated.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, NOESY, ROESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC) experiments would reveal direct one-bond correlations between protons and their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectra would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between the isoquinoline and thienyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the molecule around the pivotal C-C bond connecting the two ring systems.

The absence of any published 2D NMR data for this compound makes a detailed conformational and connectivity analysis impossible.

Nitrogen-15 NMR Spectroscopy and its Applications

Nitrogen-15 (15N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms in heterocyclic compounds. The 15N chemical shift of the nitrogen atom in the isoquinoline ring would be sensitive to the electronic effects of the thienyl substituent at the 4-position. Such data could provide insights into the electron density distribution within the isoquinoline core. Regrettably, no 15N NMR studies specifically on this compound have been reported.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations would include C-H stretching from both aromatic rings, C=C and C=N stretching vibrations within the isoquinoline ring, and characteristic vibrations from the thiophene ring, such as C-S stretching. A detailed analysis and a data table of vibrational frequencies and their assignments are contingent on the availability of an experimental spectrum.

Raman Spectroscopy: Temperature-Dependent Studies and Phase Transitions

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement FTIR analysis by providing information on the skeletal vibrations of the aromatic rings. Temperature-dependent Raman studies could potentially reveal information about subtle structural changes or phase transitions in the solid state. However, no Raman spectroscopic data for this compound could be located in the scientific literature.

High-Resolution Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For a novel or synthesized molecule like this compound, both low-resolution and high-resolution mass spectrometry are invaluable for confirming its identity.

Upon electron impact, the this compound molecule is expected to form a molecular ion (M• ⁺). Due to the stability of the aromatic isoquinoline and thiophene rings, this molecular ion peak is anticipated to be prominent. Subsequent fragmentation would likely involve characteristic losses from the aromatic systems. For instance, the mass spectrum of the closely related 4-phenylisoquinoline (B177005) shows a strong molecular ion peak at m/z 205, with the second and third highest peaks at m/z 204 and 206, respectively, indicating the stability of the parent ion and the presence of isotopic contributions. nih.gov

Analogous to other aromatic systems, fragmentation of this compound might involve the loss of small neutral molecules such as HCN from the isoquinoline ring or cleavage of the thienyl ring. The fragmentation of the thiophene ring itself often proceeds via cleavage of the C-S bonds. A detailed analysis of the fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification.

Table 1: Predicted Major Fragments in the EI-MS of this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₁₃H₉NS]•⁺ (M • ⁺) | 211 | - |

| [C₁₃H₈NS]⁺ | 210 | H• |

| [C₁₂H₈S]• ⁺ | 184 | HCN |

| [C₉H₇N]• ⁺ | 129 | C₄H₂S |

| [C₄H₄S]• ⁺ | 84 | C₉H₅N |

Note: This table is predictive and based on the fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₃H₉NS, the theoretical exact mass can be calculated. HRMS analysis of a synthesized sample would be expected to yield a measured mass that is in very close agreement with this calculated value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the molecular identity of the compound. While no specific HRMS data for this compound has been published, HRMS is a standard characterization technique for novel heterocyclic compounds. mdpi.com

Table 2: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₉NS |

| Calculated Monoisotopic Mass | 211.0456 |

| Expected Ion (e.g., [M+H]⁺) | 212.0528 |

Note: The expected ion and its mass will depend on the ionization technique used (e.g., ESI, APCI).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. Although a crystal structure for this compound has not been reported, insights can be drawn from the structures of related molecules.

The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystal lattice. For example, the related compound 3-phenylisoquinolin-1(2H)-one crystallizes in the triclinic space group Pī. nih.gov It is plausible that this compound, being a rigid aromatic molecule, could crystallize in a common space group for organic compounds, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁. The specific packing arrangement would be determined by the interplay of various intermolecular forces. The crystal structure of 2-(2'-thienyl)pyridine, another related biheterocyclic system, was determined to be in the non-centrosymmetric space group P2₁2₁2₁. iucr.org

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8-12 |

| b (Å) | ~ 5-9 |

| c (Å) | ~ 15-20 |

| **β (°) ** | ~ 95-105 |

| Volume (ų) | ~ 1200-1800 |

| Z | 4 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing is likely to be dominated by π-π stacking interactions between the aromatic isoquinoline and thiophene rings, as well as C-H···π interactions. The planar nature of thieno[2,3-b]pyridines, which are structurally similar, is known to facilitate intermolecular stacking and influence their physical properties. nih.gov

In the crystal structure of 3-phenylisoquinolin-1(2H)-one, the packing is dominated by intermolecular N—H···O and C—H···O hydrogen bonds, which form centrosymmetric dimers. nih.gov For this compound, which lacks the hydrogen-bonding lactam group, π-π stacking and van der Waals forces would be the primary drivers of the crystal packing. The arrangement of molecules in the crystal lattice will seek to maximize these stabilizing interactions, leading to a densely packed structure.

The conformation of this compound in the solid state is defined by the torsional angle between the isoquinoline and thienyl rings. This angle is determined by the rotation around the C4-C3' single bond. In biaryl systems, this torsional angle is a balance between steric hindrance and the drive for π-system conjugation. A completely planar conformation would maximize conjugation but may be disfavored due to steric clashes between hydrogen atoms on the adjacent rings.

In the crystal structure of 3-phenylisoquinolin-1(2H)-one, the phenyl ring is twisted with respect to the isoquinolinone moiety, with a dihedral angle of 39.44(4)°. nih.gov Similarly, in 2-(2'-thienyl)pyridine, a slight twist of 4.48° is observed between the two rings, attributed to a short intramolecular contact between the sulfur and nitrogen atoms. iucr.org It is therefore expected that this compound will adopt a non-planar conformation in the solid state, with a specific torsional angle that minimizes steric strain while allowing for some degree of electronic communication between the two heterocyclic rings.

Hirshfeld Surface Analysis and Crystal Engineering Implications

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a solved crystal structure, typically obtained through single-crystal X-ray diffraction. The resulting three-dimensional surface map provides insights into the types and relative significance of various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the principles of crystal engineering and predicting the packing of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) provide valuable information about the electronic structure and conjugation within the molecule.

Specific experimental UV-Vis spectral data for this compound, including its absorption maxima and molar absorptivity values in various solvents, have not been reported in the available literature. A typical analysis would involve identifying the electronic transitions, such as π → π* and n → π*, which are characteristic of aromatic and heteroaromatic systems. The position and intensity of these absorption bands would be influenced by the extent of conjugation between the isoquinoline and thienyl ring systems, as well as by the polarity of the solvent. Without experimental data, a detailed discussion of the electronic structure of this compound based on its UV-Vis spectrum cannot be presented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of molecular geometries, energies, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. The fundamental principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density.

For 4-(3-thienyl)isoquinoline, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A popular and effective hybrid functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-31G* or larger to provide a good description of the electronic distribution.

The geometry optimization process yields key structural parameters. For this compound, this would include the dihedral angle between the isoquinoline (B145761) and thienyl rings, which governs the degree of conjugation between the two aromatic systems. Furthermore, DFT provides insights into the electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and electronic absorption properties.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 2.5 |

Note: These are hypothetical values for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties by examining the response of the electron density to a time-dependent electric field, such as that of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in the molecular geometry. These excitation energies are directly related to the wavelengths of maximum absorption (λmax) in a UV-visible spectrum. The theory also provides oscillator strengths, which are a measure of the intensity of these electronic transitions. By analyzing the molecular orbitals involved in the primary electronic transitions, one can characterize them, for instance, as π-π* or n-π* transitions. This information is vital for designing molecules with specific optical properties.

Table 2: Illustrative TD-DFT Results for Electronic Transitions in this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.25 |

| S0 → S2 | 4.20 | 295 | 0.18 |

| S0 → S3 | 4.55 | 272 | 0.35 |

Note: These are hypothetical values for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization. Although computationally more demanding than DFT, they can provide benchmark results for certain properties. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and vibrational frequencies.

On the other end of the computational cost spectrum, semi-empirical methods use parameters derived from experimental data to simplify the calculations. These methods are much faster than DFT or ab initio calculations, making them suitable for preliminary studies on very large molecules or for high-throughput screening of molecular properties. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.

Conformational Analysis and Potential Energy Surfaces

The relative orientation of the thienyl and isoquinoline rings in this compound is not fixed and can rotate around the single bond connecting them. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the dihedral angle between the two rings and calculating the energy at each point using a quantum chemical method like DFT. The minima on the PES correspond to the stable conformers, while the maxima represent the transition states for rotation. This analysis reveals the flexibility of the molecule and the preferred spatial arrangement of its constituent rings, which can have a significant impact on its biological activity and material properties.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecule. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. This allows for the study of conformational changes, intermolecular interactions in a solvent, and other dynamic processes.

For this compound, an MD simulation could be performed to study its behavior in an aqueous or organic solvent. This would provide insights into how the solvent molecules arrange around the solute and how the solute's conformation fluctuates over time. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and theoretical chemistry studies, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in elucidating the intricate connections between the chemical structure of a molecule and its biological activity. For derivatives of the this compound scaffold, these methodologies provide a framework for rational drug design, enabling the prediction of potency and the optimization of lead compounds.

Ligand-Based and Structure-Based Design Principles

The design of novel ligands based on the this compound core often employs a combination of ligand-based and structure-based approaches. Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For isoquinoline derivatives, a general pharmacophore might include a hydrogen bond acceptor (the isoquinoline nitrogen), aromatic regions (the isoquinoline and thienyl rings), and specific hydrophobic features.

Conversely, structure-based design is applicable when the crystal structure of the target protein is available. This powerful technique involves docking the this compound scaffold into the active site of the receptor to predict binding conformations and affinities. This allows for the targeted design of modifications to the lead structure to enhance interactions with key amino acid residues and improve biological potency. For instance, modifications to the thienyl or isoquinoline rings can be designed to exploit specific pockets within the target's binding site.

Three-Dimensional QSAR Methodologies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the relationship between the structural properties of a series of compounds and their biological activities. These methods generate predictive models that can guide the synthesis of new, more potent analogs.

A hypothetical 3D-QSAR study on a series of 4-(thienyl)isoquinoline derivatives might reveal the following insights:

Steric Fields: Contour maps might indicate that bulky substituents at certain positions on the thienyl ring are favorable for activity, suggesting the presence of a corresponding hydrophobic pocket in the receptor. Conversely, steric hindrance at other positions could be detrimental.

Electrostatic Fields: The model could highlight regions where electropositive or electronegative potentials are correlated with activity. For example, an electropositive potential near the isoquinoline nitrogen might be crucial for a key hydrogen bond interaction.

Hydrophobic and Hydrogen Bond Fields (in CoMSIA): These additional fields can provide more nuanced information about the specific types of interactions that are important for binding.

Computational Prediction of Binding Affinity

The computational prediction of binding affinity is a cornerstone of modern drug discovery, aiming to estimate the strength of the interaction between a ligand and its target protein. Various computational methods are employed, ranging from relatively fast molecular docking scoring functions to more rigorous and computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI).

For this compound and its analogs, these methods can be used to rank potential drug candidates before their synthesis, thereby prioritizing the most promising compounds. The accuracy of these predictions is highly dependent on the quality of the protein structure and the force field used in the calculations.

The following table illustrates a hypothetical ranking of this compound derivatives based on computationally predicted binding affinities for a target kinase.

| Compound ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Ki (nM) |

| LEAD-001 | This compound | -8.5 | 250 |

| MOD-001 | 5-Chloro-4-(3-thienyl)isoquinoline | -9.2 | 120 |

| MOD-002 | 4-(5-Methyl-3-thienyl)isoquinoline | -8.8 | 190 |

| MOD-003 | 1-Amino-4-(3-thienyl)isoquinoline | -9.5 | 80 |

This table is illustrative and based on hypothetical computational predictions.

In Silico Studies of Molecular Interactions with Biological Systems

In silico studies provide a detailed view of the molecular interactions between this compound and its biological targets at an atomic level. These computational techniques are essential for understanding the mechanism of action and for guiding the optimization of lead compounds.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be performed against various biological targets, such as kinases, G-protein coupled receptors, or enzymes, to predict its potential biological activity.

The docking process involves sampling a large number of possible conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. The results of a docking study can provide valuable insights into the plausible binding mode of the compound and identify key interactions that contribute to its binding. For example, a docking study of a related tetrahydroisoquinoline derivative into the active site of the mTOR protein highlighted important binding interactions. mdpi.com

Analysis of Binding Modes and Interaction Energies

Following a molecular docking simulation, a detailed analysis of the predicted binding mode is crucial. This involves identifying the specific amino acid residues in the active site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

For the this compound scaffold, key interactions might include:

A hydrogen bond between the nitrogen atom of the isoquinoline ring and a donor/acceptor residue in the protein's active site.

Hydrophobic interactions between the isoquinoline and thienyl rings and nonpolar residues of the target.

Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The following table provides a hypothetical breakdown of interaction energies for this compound docked into a kinase active site.

| Interacting Residue | Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Lys72 | Hydrogen Bond | -3.5 |

| Leu148 | Hydrophobic | -2.8 |

| Val80 | Hydrophobic | -2.1 |

| Phe147 | Pi-Pi Stacking | -1.9 |

| Asp158 | Electrostatic (Repulsive) | +1.2 |

This table is illustrative and based on a hypothetical molecular docking study.

Electronic Properties and Reactivity Prediction

The electronic properties and reactivity of a molecule are fundamental to understanding its chemical behavior. Theoretical calculations can provide insights into these aspects without the need for laboratory experiments. For this compound, such an analysis would involve calculating its molecular orbitals and electrostatic potential, which in turn would allow for the prediction of its reactivity in various chemical reactions. However, without specific published studies, a detailed discussion remains speculative.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A computational study on this compound would provide the energy levels of these orbitals and their spatial distribution across the molecule. This information would be crucial for understanding its behavior in pericyclic reactions, electrophilic and nucleophilic substitutions, and its potential as a material in organic electronics. In the absence of such a study, a data table of HOMO-LUMO energies cannot be provided.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (No data available from published computational studies)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

An Electrostatic Potential (ESP) surface map is a visualization that shows the charge distribution within a molecule. It is used to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This mapping is invaluable for predicting how a molecule will interact with other molecules, including other reactants or biological targets.

For this compound, an ESP map would reveal the negative potential around the nitrogen atom of the isoquinoline ring and potentially on the sulfur atom of the thienyl group, indicating these as likely sites for electrophilic attack. Conversely, it would show positive potential on the hydrogen atoms. A quantitative analysis would provide specific potential values for different parts of the molecule. As no such analysis has been published, a data table of electrostatic potential values cannot be compiled.

Interactive Data Table: Electrostatic Potential of this compound (No data available from published computational studies)

| Region of Molecule | Electrostatic Potential (kJ/mol) |

|---|---|

| Nitrogen Atom (Isoquinoline) | N/A |

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This includes the identification of transition states, which are the highest energy points along the reaction pathway, and the calculation of their energies. This information is vital for determining the feasibility and kinetics of a reaction.

For this compound, theoretical studies could predict the outcomes of various reactions, such as electrophilic aromatic substitution on either the isoquinoline or thienyl ring. By calculating the activation energies for different pathways, chemists could predict which products are most likely to form. Without dedicated computational research on this molecule, it is not possible to provide data on its predicted reaction pathways or transition state energies.

Interactive Data Table: Predicted Reaction Pathways for this compound (No data available from published computational studies)

| Reaction Type | Predicted Major Product | Activation Energy (kcal/mol) |

|---|---|---|

| Nitration | N/A | N/A |

Biological and Pharmacological Research Paradigms Mechanism Focused

Exploration of the 4-(3-Thienyl)isoquinoline Scaffold in Target-Oriented Drug Discovery

The isoquinoline (B145761) framework is a cornerstone in modern drug development, with numerous derivatives in clinical use for conditions ranging from cancer to cardiovascular diseases. nih.gov The strategic functionalization of the isoquinoline core, particularly at the C-1, C-3, and C-4 positions, is a key strategy in target-oriented drug discovery. rsc.org The introduction of an aromatic heterocycle like a thiophene (B33073) ring is a common bioisosteric replacement strategy used by medicinal chemists to modulate a compound's pharmacological profile. sciforum.net

The thienoisoquinoline scaffold, a close structural relative, has been investigated as a potential anti-cancer agent. nih.gov Derivatives of this scaffold have shown potent activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT-116 (colon cancer), with some compounds exhibiting submicromolar IC50 values. nih.gov This highlights the potential of incorporating a thienyl moiety into an isoquinoline structure to develop targeted therapies. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, facilitating the exploration of their therapeutic potential against various biological targets. nih.govmdpi.com

Enzyme Inhibition Studies and Mechanism of Action

The this compound scaffold and its analogs are being investigated for their ability to inhibit various enzymes implicated in disease pathways.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that is a key therapeutic target for type 2 diabetes mellitus. researchgate.netnih.gov Its inhibition prevents the degradation of incretin (B1656795) hormones, such as GLP-1, which in turn stimulates insulin (B600854) secretion. nih.gov Research has shown that aryl-substituted isoquinoline derivatives can be potent DPP-IV inhibitors. nih.gov

While direct studies on this compound are limited, research on structurally related nih.govnih.govthiazino[3,4-a]isoquinolines provides insight into the inhibitory mechanism. mdpi.com Molecular docking studies reveal that these compounds bind to the active site of DPP-IV, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netnih.gov The potency of these inhibitors is influenced by the nature and position of substituents on the aromatic rings. For instance, compounds with electronegative substituents on the phenyl ring have demonstrated enhanced inhibitory activity. mdpi.com

| Compound | Substitution Pattern | IC50 (µM) |

|---|---|---|

| 4a | 11b-phenyl | 0.55 |

| 4f | 11b-(4-fluorophenyl) | 0.42 |

| 4g | 11b-(4-trifluoromethylphenyl) | 0.35 |

Phosphodiesterase type 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which exerts a broad range of anti-inflammatory effects. mdpi.com Consequently, PDE4 inhibitors are used to treat inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. wikipedia.orgfrontiersin.org

Novel PDE4 inhibitors have been developed using a 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold. nih.gov These compounds act as competitive inhibitors, binding to the active site of the PDE4 enzyme. nih.gov Structure-based drug design has shown that substituents on the phenyl ring are crucial for potency and selectivity. Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring enhances inhibitory activity against the PDE4B subtype. nih.gov One lead compound from this series demonstrated potent inhibition both in vitro and in vivo, establishing it as a promising candidate for a new class of selective PDE4 inhibitors. nih.gov

| Compound | Key Structural Feature | PDE4B IC50 (nM) |

|---|---|---|

| Compound 15 | Ortho-methoxy substitution on C-3 side chain phenyl ring | 21 |

Cyclin-dependent kinases, particularly CDK4 and CDK6, are pivotal regulators of the cell cycle. nih.gov Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a common feature in many cancers, making these kinases attractive targets for cancer therapy. mdpi.comresearchgate.net CDK4/6 inhibitors work by blocking the phosphorylation of the Rb protein, which prevents cell cycle progression from the G1 to the S phase, thereby inducing cell cycle arrest. researchgate.netnih.gov